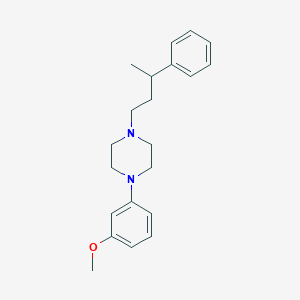
1-(4-ethylcyclohexyl)-4-(3-methoxyphenyl)piperazine
Overview
Description
1-(4-ethylcyclohexyl)-4-(3-methoxyphenyl)piperazine, commonly known as 4-EMC, is a synthetic stimulant drug that belongs to the class of piperazines. It has gained popularity in recent years due to its psychoactive effects, including euphoria, increased energy, and heightened sensory perception. The purpose of
Mechanism of Action
The mechanism of action of 4-EMC involves the release of serotonin and dopamine in the brain. It acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and prolonging their effects. This leads to increased levels of serotonin and dopamine in the brain, which can produce feelings of euphoria, increased energy, and heightened sensory perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-EMC include increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of 4-EMC has been associated with neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
One advantage of using 4-EMC in lab experiments is its ability to selectively target serotonin and dopamine receptors in the brain. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is that its psychoactive effects can make it difficult to distinguish between its therapeutic potential and its recreational use.
Future Directions
There are several future directions for research on 4-EMC. One area of interest is its potential as a treatment for mood disorders, such as depression and anxiety. Another area is its potential as a tool for studying the role of serotonin and dopamine in the brain. Additionally, further research is needed to better understand the long-term effects of 4-EMC on the brain and body.
Scientific Research Applications
4-EMC has been studied extensively in the field of neuroscience for its potential therapeutic applications. It has been shown to have an affinity for serotonin and dopamine receptors in the brain, which are involved in regulating mood, behavior, and cognition. Studies have also suggested that 4-EMC may have potential as a treatment for depression, anxiety, and other mood disorders.
properties
IUPAC Name |
1-(4-ethylcyclohexyl)-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-3-16-7-9-17(10-8-16)20-11-13-21(14-12-20)18-5-4-6-19(15-18)22-2/h4-6,15-17H,3,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPZWSLSXAZHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylcyclohexyl)-4-(3-methoxyphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2,6-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850769.png)
![ethyl 4-{[2-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3850781.png)
![[1-(3-phenylbutyl)-2-pyrrolidinyl]methanol](/img/structure/B3850790.png)

![4-(2,4-dichlorobenzyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3850802.png)
![1-(2,5-dimethylphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850803.png)
![4-{[methyl(1-naphthylmethyl)amino]methyl}-2-nitrophenol](/img/structure/B3850808.png)

![1-acetyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850814.png)


![1-(2-fluorophenyl)-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850829.png)
![2-methoxy-4-nitro-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3850841.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)pyrimidine hydrochloride](/img/structure/B3850852.png)